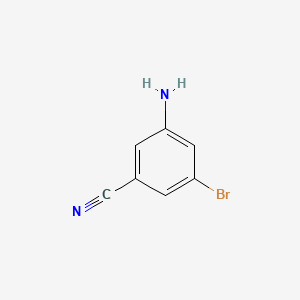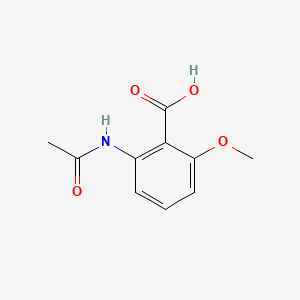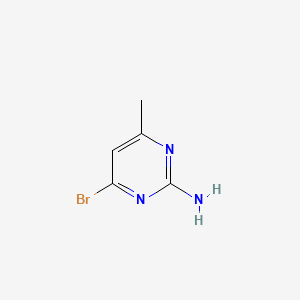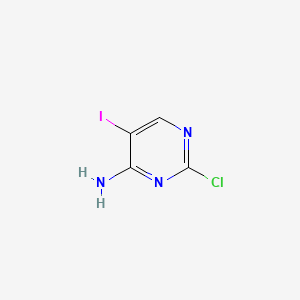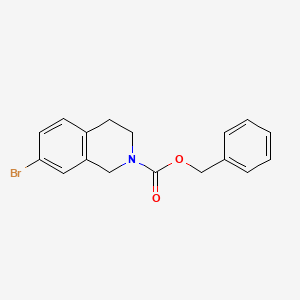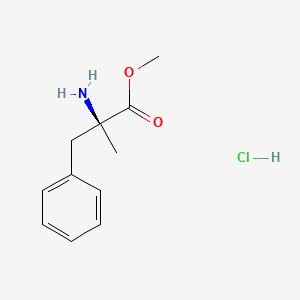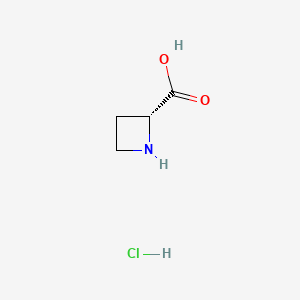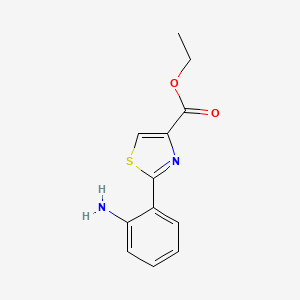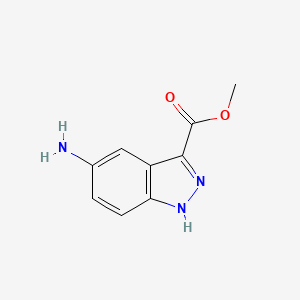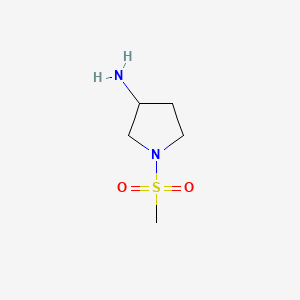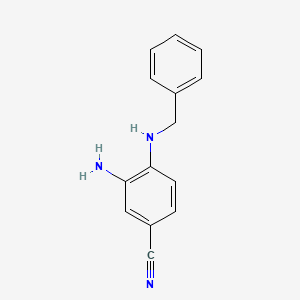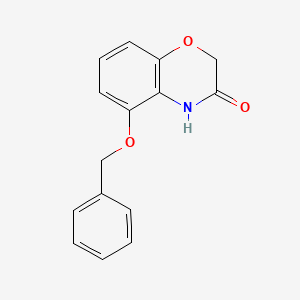
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, smell, taste, and other physical characteristics.
Synthesis Analysis
Synthesis analysis involves studying how the compound is synthesized or produced. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Synthesis and Chemical Properties
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a benzoxazine derivative, a class of compounds known for their diverse chemical and pharmacological properties. The literature illustrates various methods of synthesizing benzoxazines and their derivatives, emphasizing their role as chiral synthons and their general reactivity. For instance, the method for preparing 6H-1,2-oxazines, which are structurally related to benzoxazines, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from the cyclization of specific tautomers by heating with urea in boiling methanol or ethanol. The synthesis of benzoxazoles, another related class, typically involves the condensation of 2-aminophenol or its derivatives with various electrophiles. Microwave-assisted synthesis has been highlighted as an efficient and quick method for synthesizing benzoxazole derivatives, demonstrating the significance of benzoxazines and their derivatives in organic synthesis (Sainsbury, 1991; Özil & Menteşe, 2020).
Biological and Pharmacological Applications
Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are plant metabolites related to benzoxazines and are known for their roles in plant defense, including allelopathy and protection against biological threats. Synthetic derivatives of the benzoxazinoid structure, such as 1,4-benzoxazin-3-one, have shown potential as scaffolds for designing new antimicrobial compounds. This potential is demonstrated by synthetic derivatives exhibiting potent activity against pathogenic fungi and bacteria. Furthermore, benzoxazines and their derivatives have been reported to possess considerable pharmacological actions, including antimicrobial, antidiabetic, antihypolipidaemic, and antidepressant activities, highlighting their importance in medicinal chemistry (de Bruijn, Gruppen, & Vincken, 2018; Siddiquia, Alama, & Ahsana, 2010).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please consult with a chemistry professional or refer to specific scientific literature for detailed information on “5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one”.
特性
IUPAC Name |
5-phenylmethoxy-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBIYMYUOTIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

